1-(4-methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
Overview
Description
1-(4-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a methoxyphenyl group and a trichlorophenylsulfonyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, 2,4,5-trichlorobenzenesulfonyl chloride, and piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, under controlled temperature and pressure conditions.
Synthetic Route:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound suitable for further applications.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the sulfonyl group can be replaced by other functional groups.
Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the sulfonyl group and the formation of corresponding amines and phenols.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is investigated for its effects on biological systems, including its potential as an inhibitor of certain biochemical pathways.
Industrial Applications: It is utilized in various industrial processes, including the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine: This compound differs by having one less chlorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-4-[(2,4,5-trifluorophenyl)sulfonyl]piperazine: The substitution of chlorine atoms with fluorine atoms can lead to changes in the compound’s electronic properties and interactions with molecular targets.
1-(4-Methoxyphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine: The presence of methyl groups instead of chlorine atoms can result in different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O3S/c1-25-13-4-2-12(3-5-13)21-6-8-22(9-7-21)26(23,24)17-11-15(19)14(18)10-16(17)20/h2-5,10-11H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYMMDMQWXXMPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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